N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Antimalarial Activities
A study by Alborz et al. (2018) involved the synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol, which were evaluated for antimicrobial activities against various bacterial strains and for antimalarial activities. These compounds exhibited moderate antimicrobial activities and improved antimalarial potency with certain substitutions on the β-lactam ring. Additionally, their hemolytic activity and mammalian cell toxicity were investigated, indicating potential medicinal applications (Alborz et al., 2018).
Photocatalytic Degradation Studies
Research on the photocatalytic oxidation of 2,4-dichlorophenol by CdS in the presence of thioacetamide, as studied by Tang and Huang (1995), reveals the influence of pH on the appearance of different intermediates like benzene and hydroxylated biphenyl during the degradation process. This study provides insight into the environmental applications of related compounds in water treatment and pollution control (Tang & Huang, 1995).
Chemoselective N-benzoylation
Singh et al. (2017) describe the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, producing compounds of biological interest, which highlights the chemical versatility and potential in synthetic organic chemistry and drug development (Singh et al., 2017).
Antiproliferative Activity Against Cancer Cells
Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs for their selectivity towards laryngeal cancer cells, demonstrating antiproliferative activity. These compounds were shown to enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis, indicating their potential in cancer therapy (Haridevamuthu et al., 2023).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide is the G-protein-coupled receptor 52 (GPR52) . GPR52 is an orphan Gs-coupled G-protein-coupled receptor .
Mode of Action
This compound acts as an agonist at the GPR52 receptor . It binds to the receptor and activates it, leading to an increase in intracellular cAMP levels . This activation cancels dopamine D2 receptor signaling and activates dopamine D1/N-methyl-d-aspartate receptors .
Biochemical Pathways
The activation of GPR52 affects the dopaminergic signaling pathway . By cancelling dopamine D2 receptor signaling and activating dopamine D1/N-methyl-d-aspartate receptors, it modulates the levels of dopamine, a key neurotransmitter in the brain .
Result of Action
The activation of GPR52 by this compound leads to changes in dopamine signaling . This can potentially alleviate symptoms of psychotic disorders .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-19(22,17-11-14-7-5-6-10-16(14)24-17)13-20-18(21)12-23-15-8-3-2-4-9-15/h2-11,22H,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUGXAMECCPQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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